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Compound of Interest

Compound Name: 3-Bromobenzyl bromide

Cat. No.: B1265647

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromobenzyl bromide (C7H6Br2), a key reagent in organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 3-Bromobenzyl bromide.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Solvent
4.45 S CDClIs
7.20-7.50 m CDCls

Data sourced from publicly available spectral databases.[1]

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (6) ppm

31.9

122.7

126.3

130.3

130.8

133.0

139.3

Data sourced from publicly available spectral databases.[2]

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3000-3100 Medium Aromatic C-H Stretch
1570-1600 Medium C=C Aromatic Ring Stretch
1420-1480 Strong CHz2 Scissoring

1210 Strong C-Br Stretch (benzyl)
680-880 Strong C-H Bending (out-of-plane)
550-650 Strong C-Br Stretch (aromatic)

Interpretations based on typical IR absorption frequencies.[3][4][5][6]

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

248, 250, 252 Variable [M]* (Molecular lon)
169, 171 High [M-Br]*

90 High [C7He]*

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular
ion and bromine-containing fragments.[7][8][9]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-Bromobenzyl bromide.
Methodology:

o Sample Preparation: A sample of 5-10 mg of 3-Bromobenzyl bromide is dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs).[10] Tetramethylsilane (TMS) is
added as an internal standard for chemical shift referencing (O ppm). The solution is then
filtered into a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
magnetic field strength of, for example, 400 MHz for *H and 100 MHz for 13C.

o Data Acquisition:

o 'H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation
delay.

o 13C NMR: Due to the low natural abundance of the 13C isotope, a greater number of scans
are typically required.[11] Proton decoupling is used to simplify the spectrum to single
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lines for each unique carbon atom.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency domain spectrum. Phase and baseline corrections are applied, and
the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Bromobenzyl bromide.
Methodology:

o Sample Preparation: As 3-Bromobenzyl bromide is a solid at room temperature, a thin film
of the molten compound can be prepared between two sodium chloride (NaCl) or potassium
bromide (KBr) plates.[6][12] Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a small amount of the solid sample is pressed directly against the ATR
crystal.[3]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then placed in the infrared beam path, and the sample spectrum
is recorded. The instrument measures the interference pattern of the infrared light, which is
then mathematically converted into an absorption spectrum.[13]

o Data Processing: The final spectrum is typically presented as percent transmittance versus
wavenumber (cm~1). The characteristic absorption bands are then identified and assigned to
specific functional groups and bond vibrations.[14]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Bromobenzyl
bromide.

Methodology:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC where
it is vaporized and separated from any impurities before entering the mass spectrometer.[15]

lonization: Electron lonization (EIl) is a common method used for this type of molecule. The
vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing
the molecule to lose an electron and form a positively charged molecular ion ([M]*).[16] This
high energy also induces fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the
ions based on their mass-to-charge ratio (m/z).[17]

Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The molecular weight is determined from the molecular ion peak, and the
structure is further elucidated by analyzing the fragmentation pattern.[16]

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 3-Bromobenzyl bromide.
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Caption: Logical workflow for the spectroscopic analysis of 3-Bromobenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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